(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone
Overview
Description
(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone: is a complex organic compound characterized by its bromine and methoxy functional groups attached to a phenyl ring, and a ketone group bonded to another phenyl ring
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The compound can be synthesized by first brominating 2-methoxybenzene to introduce the bromine atom at the 5-position, followed by a Friedel-Crafts acylation reaction with 2-methylbenzene to introduce the ketone group.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to form the carbon-carbon bond between the brominated and methylated phenyl rings.
Industrial Production Methods:
Batch Processing: Large-scale production often involves batch processing where the reactants are mixed in a controlled environment to ensure consistent product quality.
Catalytic Systems: The use of palladium or nickel catalysts can enhance the efficiency of cross-coupling reactions, making the process more viable for industrial applications.
Chemical Reactions Analysis
(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Carboxylic Acid Derivatives: Resulting from oxidation reactions.
Alcohol or Amine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone: can be compared with other similar compounds, such as (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone and 5-Bromo-2-methoxybenzenesulfonyl chloride
Comparison with Similar Compounds
(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone
5-Bromo-2-methoxybenzenesulfonyl chloride
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Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)-(2-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-10-5-3-4-6-12(10)15(17)13-9-11(16)7-8-14(13)18-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOOJLPJNPQZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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